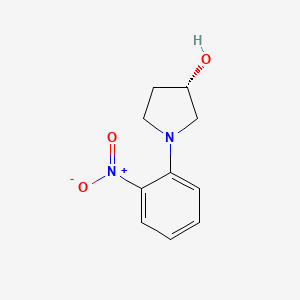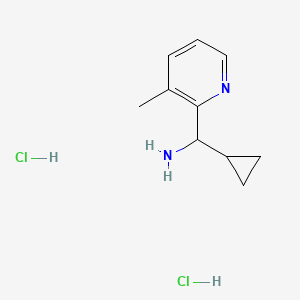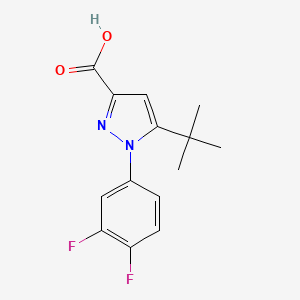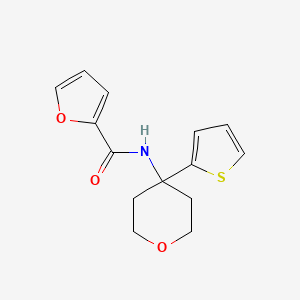![molecular formula C17H15ClN2OS2 B3004414 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380008-74-0](/img/structure/B3004414.png)
1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is a synthetic compound that has gained significant attention due to its potential applications in scientific research. The compound is a member of the urea family of compounds, which are widely used in medicinal chemistry and drug discovery. The unique chemical structure of 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has made it a promising candidate for a variety of research applications, including studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in tumor growth or inflammation. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one of the mechanisms by which it exerts its antitumor effects.
Biochemical and Physiological Effects:
Studies have suggested that 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea may have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may also have anti-inflammatory and neuroprotective properties. Additionally, the compound has been found to have low toxicity in animal models, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea in lab experiments is its potent antitumor activity. The compound has been shown to inhibit the growth of a variety of cancer cell lines, making it a valuable tool for cancer research. Additionally, the compound has low toxicity in animal models, which may make it a safer alternative to other antitumor agents. One limitation of using the compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, the compound may have limited solubility in certain solvents, which could affect its use in certain assays.
Orientations Futures
There are several potential future directions for research on 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea. One area of interest is further studies on the compound's mechanism of action, which could provide valuable insights into its potential therapeutic uses. Additionally, researchers may explore the compound's potential as an anti-inflammatory or neuroprotective agent. Further optimization of the compound's synthesis method could also improve its yield and purity, making it more accessible for research purposes. Finally, the compound may be tested in combination with other antitumor agents to determine its efficacy in combination therapy.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea involves a multi-step process that requires specialized equipment and expertise. The synthesis typically involves the reaction of 4-chlorobenzylamine with 4-thiophen-3-ylthiophene-2-carbaldehyde in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with urea in the presence of a base to yield the final product. The synthesis method has been optimized over time, and several variations of the process have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been used in a variety of scientific research applications, including studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. The compound has been found to have potent antitumor activity, making it a promising candidate for cancer research. Additionally, the compound has shown potential as an anti-inflammatory agent, and studies have suggested that it may have neuroprotective properties.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWJFSKDWWKXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)



![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)
![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

